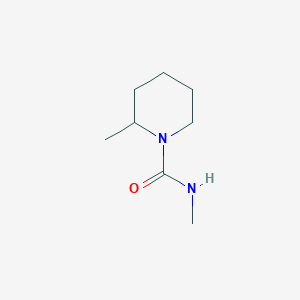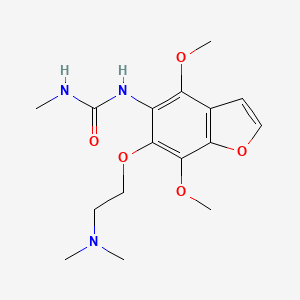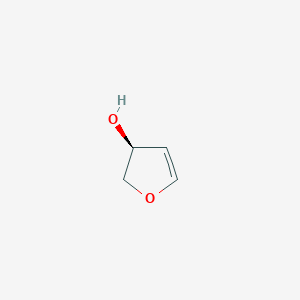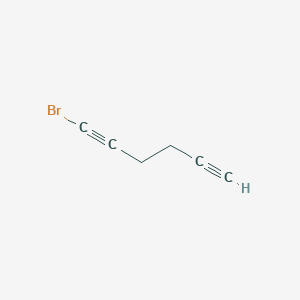![molecular formula C16H22O B14479360 Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- CAS No. 66405-95-6](/img/structure/B14479360.png)
Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(2,3,3-trimethylbicyclo[221]hept-2-yl)- is a chemical compound with the molecular formula C16H22O It is known for its unique bicyclic structure, which includes a phenol group attached to a bicyclo[221]heptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- typically involves the reaction of a suitable bicyclic precursor with phenol. One common method includes the use of camphene as a starting material, which undergoes a series of reactions including oxidation and substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as catalytic hydrogenation and distillation to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, various alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various enzymes and receptors, influencing their activity. The bicyclic structure provides steric hindrance, which can affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol
- 2-Propenoic acid, 3-phenyl-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- Bicyclo[3.1.1]hept-2-en-4-ol, 2,6,6-trimethyl-, acetate
Uniqueness
Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- is unique due to its combination of a phenol group with a bicyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
66405-95-6 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
2-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C16H22O/c1-15(2)11-8-9-12(10-11)16(15,3)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3 |
Clave InChI |
LIZPVLROUSCWGB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1(C)C3=CC=CC=C3O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)
![1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid](/img/structure/B14479290.png)

![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)

![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)


![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)


